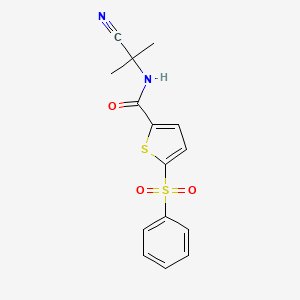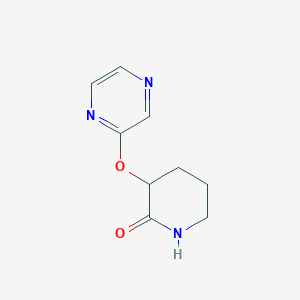![molecular formula C17H13ClN2O2S B2389864 (5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one CAS No. 62468-48-8](/img/structure/B2389864.png)
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Molecular Characterization and Structural Analysis
Docking Studies and Crystal Structure Analysis The crystal structure of compounds closely related to (5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one was studied through X-ray crystallography. These studies revealed important details about the molecular conformation and the intermolecular interactions within the crystal lattice. For instance, the tetrazole rings in these compounds were found to be essentially planar, and aryl rings at specific positions exhibited no conjugation to the tetrazole groups. Molecular docking studies were also carried out to understand the orientation and interaction of each molecule inside the active site of certain enzymes, indicating potential applications in exploring molecular interactions and drug design (Al-Hourani et al., 2015).
Synthesis and Chemical Properties
Synthesis of Derivatives and Antimicrobial Evaluation Research also focused on the synthesis of derivatives of this compound, demonstrating its versatility in forming various complex molecules. One study described the synthesis of pyrazoline-based thiazolidin-4-one derivatives from (5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one. These derivatives exhibited promising properties as anticancer and HIV agents. The synthesized compounds were also evaluated for their antimicrobial activity, displaying effectiveness against certain bacterial and fungal strains (Patel et al., 2013).
Molecular Stability and Docking Studies of Derivatives Another study delved into the molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors. These compounds, related in structure to (5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one, showed significant potential in anti-cancer applications. The research provided insights into the most stable states of these structures and highlighted the importance of specific molecular bonds and interactions in defining their biological activity (Karayel, 2021).
Pharmaceutical Applications and Bioactivity
Antimicrobial and Anti-Inflammatory Properties Further studies explored the synthesis of compounds related to (5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one, investigating their anti-inflammatory and antimicrobial properties. The synthesis processes often involved multi-step reactions leading to the formation of compounds that were subsequently tested for their biological activities. Some compounds exhibited moderate anti-inflammatory activity and showed promise as antibacterial and antifungal agents (Lingappa et al., 2010).
Physicochemical Properties and Drug Delivery
Solubility Thermodynamics and Partitioning in Biological Solvents The physicochemical properties of a novel potential antifungal compound, closely related to (5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one, were thoroughly investigated. This study focused on determining the solubility in various solvents, which is crucial for understanding the compound's behavior in biological systems and its potential use in drug delivery. The research revealed that the compound exhibited poor solubility in buffer solutions but better solubility in alcohols, suggesting its preferential lipophilic delivery pathways in biological media (Volkova et al., 2020).
properties
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-22-14-8-6-13(7-9-14)20-16(21)15(19-17(20)23)10-11-2-4-12(18)5-3-11/h2-10H,1H3,(H,19,23)/b15-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKNAYFMTJIIQS-GDNBJRDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Cl)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


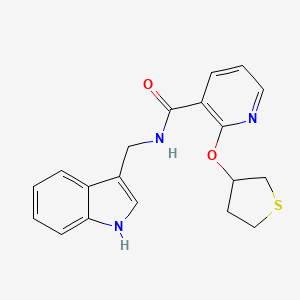
![2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2389784.png)
![2-(Tert-butyl)-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2389785.png)
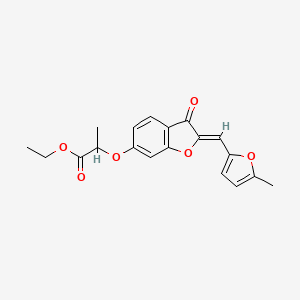
![1-(3-bromobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2389789.png)
![N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2389791.png)
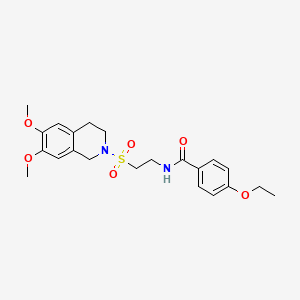
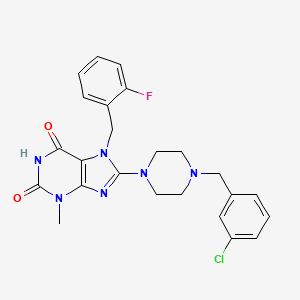
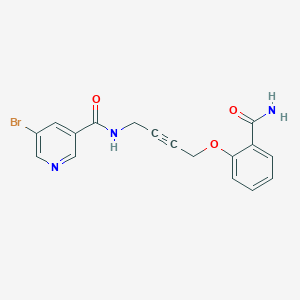
![2-(2-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2389799.png)
![(E)-3-(2-chlorophenyl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2389801.png)
